5-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide

Description

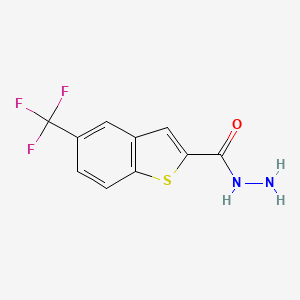

5-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide (C₁₀H₇F₃N₂OS) is a benzothiophene derivative featuring a trifluoromethyl (-CF₃) group at the 5-position and a carbohydrazide (-CONHNH₂) moiety at the 2-position. Its molecular weight is 260.233 g/mol, and it is registered under ChemSpider ID 29304294 and CAS 1171927-43-7 .

Properties

IUPAC Name |

5-(trifluoromethyl)-1-benzothiophene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2OS/c11-10(12,13)6-1-2-7-5(3-6)4-8(17-7)9(16)15-14/h1-4H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZUHJUINRQVCLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)C=C(S2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction Steps:

- Cyclization : Reacting 3-fluoro-5-(trifluoromethyl)benzaldehyde with ethyl thioglycolate in the presence of a base (e.g., K$$2$$CO$$3$$) and a polar aprotic solvent (e.g., DMF) at 60–80°C for 2–4 hours.

- Mechanism : Nucleophilic aromatic substitution followed by intramolecular cyclization forms the benzothiophene ring.

Ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate was synthesized by heating 2-fluoro-4-(trifluoromethyl)benzaldehyde with ethyl thioglycolate and K$$2$$CO$$3$$ in DMF at 60°C for 2 hours (57% yield).

Adaptation for 5-Substitution :

- Replace 2-fluoro-4-(trifluoromethyl)benzaldehyde with 3-fluoro-5-(trifluoromethyl)benzaldehyde to target the 5-position.

Hydrolysis to Carboxylic Acid

The ester intermediate is hydrolyzed to the corresponding carboxylic acid under basic conditions.

- Saponification : Treat the ester with aqueous NaOH (3 N) in ethanol at room temperature for 12–24 hours.

- Workup : Acidify with HCl, extract with ethyl acetate, and purify via crystallization.

| Starting Ester | Conditions | Yield | Product |

|---|---|---|---|

| Ethyl 6-CF$$_3$$-benzothiophene-2-carboxylate | NaOH (3 N), EtOH, RT, 18 h | 89% | 6-CF$$_3$$-benzothiophene-2-carboxylic acid |

Conversion to Carbohydrazide

The carboxylic acid is converted to the carbohydrazide via reaction with hydrazine or its derivatives.

Method A: Direct Hydrazine Reaction

- Conditions : Reflux the carboxylic acid with excess hydrazine hydrate in ethanol for 4–6 hours.

- Advantage : Simplicity and high atom economy.

Method B: Coupling with tert-Butyl Carbazate

- Conditions : Use DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane to couple the acid with tert-butyl carbazate, followed by TFA-mediated deprotection.

- Advantage : Better control over reaction intermediates for sensitive substrates.

6-Chlorobenzo[b]thiophene-2-carboxylic acid was reacted with tert-butyl carbazate using DCC/DMAP, yielding the protected hydrazide (79%). Deprotection with TFA gave the free carbohydrazide.

Optimization and Challenges

Trifluoromethyl Group Introduction

Yield Improvements

- Solvent Effects : DMF enhances cyclization efficiency compared to DMSO.

- Catalysis : Photoredox catalysts (e.g., Ru(bpy)$$_3^{2+}$$) improve trifluoromethylation yields in some cases.

Alternative Routes

Annulation Strategies

Recent advances highlight annulation reactions using trifluoromethyl building blocks. For example:

- Trifluoromethyl Enol Ethers : React with thiophenol derivatives to form benzothiophenes in one pot.

Summary of Key Data

Critical Analysis

- Regioselectivity : The 5-position is less accessible than the 6- or 7-positions, necessitating tailored starting materials.

- Scalability : Method B (tert-butyl carbazate coupling) is preferred for gram-scale synthesis due to easier purification.

- Purity : NMR and HRMS data confirm the absence of rotamers in the final product, unlike acylhydrazones with aromatic substituents.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbohydrazide group, potentially converting it to an amine.

Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by the electron-withdrawing nature of the group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Chemical Properties and Structure

The compound features a benzothiophene core with a trifluoromethyl group at the 5-position and a carbohydrazide group at the 2-position. These structural characteristics contribute to its distinct reactivity and potential applications. The trifluoromethyl group enhances lipophilicity, which can improve the compound's bioavailability and interaction with biological systems.

Medicinal Chemistry

5-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide has been studied for its pharmacological properties, particularly as a potential therapeutic agent. Research indicates that derivatives of this compound exhibit significant biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.

- Analgesic Effects : The compound has been evaluated for its analgesic properties, indicating its usefulness in pain management therapies.

Cancer Research

The unique structural features of this compound have led to investigations into its role as an anticancer agent. Preliminary studies suggest that it may inhibit tumor growth by interfering with specific cellular pathways involved in cancer proliferation.

Ecotoxicology

Research on the environmental impact of this compound has focused on its toxicity to aquatic organisms. Toxicological assessments indicate that while the compound is stable, its persistence in the environment necessitates careful evaluation of its ecological effects .

Occupational Safety

The compound has been classified under specific occupational exposure limits due to its potential health risks. Safety data sheets recommend protective measures when handling this substance, highlighting the importance of understanding its behavior in occupational settings .

Synthesis and Derivatives

The synthesis of this compound involves several key reactions, which can be modified to create derivatives with enhanced properties. The ability to alter the substituents on the benzothiophene core allows for the development of compounds tailored for specific applications in medicinal chemistry and materials science.

Comparative Analysis of Related Compounds

A comparative analysis of similar compounds illustrates how variations in substituent positions affect biological activity and chemical reactivity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide | Trifluoromethyl group at position 6 | Different reactivity due to position |

| 7-(Chloromethyl)-1-benzothiophene-2-carbohydrazide | Chloromethyl group instead of trifluoromethyl | Potentially different biological activities |

This table underscores the significance of molecular structure in determining the properties and applications of these compounds.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The carbohydrazide group can form hydrogen bonds with active sites, influencing enzyme activity and protein function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carbohydrazide

- Structure : Benzothiophene core with a pyrrole substituent at the 3-position.

- Molecular Formula : C₁₄H₁₀F₃N₃OS; Molecular Weight : 325.31 g/mol.

- This compound (CAS 1227955-18-1) exhibits higher molecular weight and altered solubility compared to the parent carbohydrazide .

5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic Acid

- Structure : Replaces the carbohydrazide with a carboxylic acid (-COOH) group.

- Molecular Formula : C₁₀H₅F₃O₂S; Molecular Weight : 246.21 g/mol.

- Key Differences : The carboxylic acid group reduces basicity and increases acidity (pKa ~4-5), impacting solubility and reactivity in biological systems. This compound is a precursor to carbohydrazide derivatives .

Functional Group Variations

2-(3',5'-Dichloro-benzo[b]thiophen-2'-yl)-5-aryl-1,3,4-oxadiazoles

- Structure : Benzothiophene with dichloro substituents and an oxadiazole ring.

- Key Differences : The oxadiazole ring (vs. carbohydrazide) improves metabolic stability and rigidity. Dichloro substituents enhance electron-withdrawing effects but reduce lipophilicity compared to -CF₃. These compounds show herbicidal and antifungal activity .

1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid

- Structure : Triazole core with -CF₃ and carboxylic acid groups.

- Key Differences : The triazole ring enhances aromatic stacking and metabolic resistance. This compound exhibits antitumor activity (GP = 68.09% against NCI-H522 lung cancer cells), highlighting the role of the -CF₃ group in bioactivity .

Substituent Effects

Pyridalyl (2,6-Dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether)

- Structure : Pyridine ring with -CF₃ and ether linkages.

- Molecular Weight : 491.12 g/mol.

- Key Differences : The pyridine core and ether linkages confer pesticidal properties. The -CF₃ group enhances binding to target enzymes, such as succinate dehydrogenase (SDH), a common mechanism in fungicides .

Fluorinated Benzimidazole Nucleosides

Table 1: Comparative Analysis of Key Compounds

Structure-Activity Relationships (SAR)

- Trifluoromethyl Group : Enhances lipophilicity and electron-withdrawing effects, improving target binding (e.g., SDH inhibition in fungicides ).

- Carbohydrazide vs. Oxadiazole/Triazole : Carbohydrazides offer hydrogen-bonding sites for target interaction, while oxadiazoles/triazoles prioritize metabolic stability.

- Core Heterocycle : Benzothiophene derivatives exhibit planar aromaticity for DNA intercalation, whereas pyridine/oxadiazole derivatives favor enzyme inhibition.

Biological Activity

5-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biochemical properties, mechanisms of action, and various biological activities, supported by case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₈F₃N₃S

- Molecular Weight : 239.24 g/mol

- LogP : 2.5 (indicating moderate lipophilicity)

- Polar Surface Area : 60 Ų

- Hydrogen Bond Acceptors : 3

- Hydrogen Bond Donors : 1

The trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration into biological membranes, which is crucial for its biological activity.

The biological effects of this compound are mediated through its interactions with various molecular targets:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways, affecting cellular processes such as apoptosis and proliferation.

- Cytokine Modulation : It has been shown to downregulate pro-inflammatory cytokines, suggesting a role in anti-inflammatory pathways.

- Gene Expression Regulation : The compound may interact with transcription factors, influencing the expression of genes related to cell cycle regulation and apoptosis .

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and affecting cell cycle progression.

| Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via caspase activation |

| HeLa | 10 | Inhibition of tubulin polymerization |

| A549 | 12 | Modulation of MAPK signaling pathway |

These findings suggest that the compound may serve as a lead structure for developing novel anticancer agents .

Anti-inflammatory Activity

This compound has shown promise in reducing inflammation. Studies indicate that it can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages, highlighting its potential as an anti-inflammatory agent .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. Research has demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity. The underlying mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Case Studies

-

Anticancer Efficacy in Animal Models :

A study evaluated the efficacy of this compound in a mouse model bearing human breast cancer xenografts. The results showed a significant reduction in tumor size compared to control groups, with minimal toxicity observed at therapeutic doses. -

Inflammation Reduction in Rodent Models :

Another study investigated the anti-inflammatory effects using a carrageenan-induced paw edema model in rats. Administration of the compound resulted in a marked decrease in paw swelling, supporting its potential use in treating inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide, and what critical parameters influence yield?

- Methodological Answer : The synthesis typically involves functionalizing the benzothiophene core with a trifluoromethyl group followed by hydrazide formation. Key steps include:

- Electrophilic Trifluoromethylation : Using reagents like dibenzothiophenium salts (e.g., 5-(trifluoromethyl)dibenzothiophenium triflate) under mild conditions (0–25°C) to introduce the CF₃ group .

- Carbohydrazide Formation : Reacting the ester intermediate (e.g., methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate) with hydrazine hydrate in ethanol under reflux (60–80°C) for 6–12 hours .

- Critical Parameters : Solvent polarity, temperature control during trifluoromethylation, and stoichiometric excess of hydrazine (1.5–2.0 eq) to minimize side reactions.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

| Technique | Purpose | Key Data Points | Reference |

|---|---|---|---|

| ¹H/¹³C NMR | Confirm substitution pattern and hydrazide formation | δ ~10.5 ppm (NH), δ ~160–165 ppm (C=O) | |

| HPLC-MS | Purity assessment and molecular ion verification | Retention time consistency; [M+H]⁺ at m/z 275.0 | |

| FT-IR | Detect functional groups (C=O, N-H) | Peaks at ~1650 cm⁻¹ (C=O), ~3300 cm⁻¹ (N-H) |

Q. What are the common reactivity profiles of this compound in nucleophilic or electrophilic environments?

- Methodological Answer :

- Nucleophilic Substitution : The hydrazide group reacts with carbonyl compounds (e.g., aldehydes/ketones) to form hydrazones, useful in Schiff base synthesis (ethanol, 60°C, 4–6 hours) .

- Electrophilic Attack : The trifluoromethyl group stabilizes electron-deficient aromatic systems, making the benzothiophene ring resistant to electrophilic substitution but reactive toward strong electrophiles (e.g., nitration requires HNO₃/H₂SO₄ at 0°C) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and intermediates. This reduces trial-and-error in identifying viable pathways .

- Machine Learning : Train models on existing reaction datasets to predict optimal conditions (solvent, catalyst) for new derivatives. For example, AI-driven platforms like COMSOL Multiphysics integrate experimental data to refine simulations .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Meta-Analysis Framework : Systematically compare studies using standardized assays (e.g., IC₅₀ values in enzyme inhibition). Control variables include solvent (DMSO vs. water) and cell lines .

- Isotopic Labeling : Use ¹⁸O or ¹⁵N isotopes to trace metabolic pathways and confirm active species in conflicting pharmacological studies .

Q. How can factorial design improve the scalability of this compound synthesis?

- Methodological Answer :

- Two-Level Factorial Design : Test variables like temperature (X₁: 20–60°C), catalyst loading (X₂: 0.5–2.0 mol%), and reaction time (X₃: 4–12 hours). Analyze interactions using ANOVA to identify optimal conditions .

- Response Surface Methodology (RSM) : Model non-linear relationships between variables to maximize yield (>85%) while minimizing byproducts (e.g., hydrolysis products) .

Q. What mechanistic insights can be gained from studying the electrochemical behavior of this compound?

- Methodological Answer :

- Cyclic Voltammetry (CV) : Perform scans in acetonitrile (0.1 M TBAPF₆) to identify redox-active sites. The trifluoromethyl group lowers the LUMO, enhancing electron-deficient behavior .

- In Situ FT-IR : Monitor intermediate formation during oxidation/reduction, correlating spectral changes with proposed mechanisms (e.g., hydrazide → azo compound conversion) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.